molecular formula C16H12O5 B13671407 6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B13671407
M. Wt: 284.26 g/mol
InChI Key: MFUGFRSCIJUVTB-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This method is favored due to its simplicity and high yield .

Industrial Production Methods

For industrial production, the Pechmann condensation can be optimized by using reusable solid acid catalysts, which are environmentally friendly and cost-effective. These catalysts provide high catalytic activity, moisture sensitivity, and reusability, making them attractive for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

    Biology: Studied for its antioxidant and antimicrobial activities.

    Medicine: Investigated for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes and optical materials

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antibacterial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

6,7-dihydroxy-4-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)11-7-16(19)21-15-8-14(18)13(17)6-12(11)15/h2-8,17-18H,1H3

InChI Key

MFUGFRSCIJUVTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)O

Origin of Product

United States

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